Fosifidancitinib
Vue d'ensemble
Description
Fosifidancitinib, also known as WHM6CR88H5, is an investigational drug . It is a synthetic organic compound and its systematic name is Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate .
Molecular Structure Analysis
The molecular formula of Fosifidancitinib is C21H19FN5O7P . The InChIKey is QANAZZSSQPRKPF-UHFFFAOYSA-L . The structure of Fosifidancitinib matches the structure of example I-538 (minus the sodium) as submitted to the WHO for the INN Fosifidancitinib .
Physical And Chemical Properties Analysis
Fosifidancitinib has a molecular weight of 505.39 . The elemental analysis shows that it contains C (49.91%), H (4.19%), F (3.76%), N (13.86%), O (22.16%), and P (6.13%) .
Applications De Recherche Scientifique
Spleen Tyrosine Kinase Inhibitors for Rheumatoid Arthritis : Fostamatinib, a spleen tyrosine kinase inhibitor similar to Fosifidancitinib, has been evaluated in over 3,200 rheumatoid arthritis patients in various clinical trials. These studies showed fostamatinib was effective in reducing inflammatory synovitis, but it did not significantly impact erosive damage over six months. Common adverse events included hypertension, diarrhea, neutropenia, and increases in hepatic enzyme levels (Scott & Scott, 2014).
Geniposide in Depression Treatment : A study on geniposide (GEN) found that it ameliorated anxiety- and depression-like behaviors in mice and modulated microglia polarization towards an anti-inflammatory phenotype. This suggests potential for compounds like Fosifidancitinib in psychiatric applications, given their roles in inflammatory pathways (Zheng et al., 2021).
Levosimendan in Heart Failure : Levosimendan showed significant reduction in proinflammatory cytokine interleukin-6 and soluble apoptosis mediators in patients with decompensated heart failure. These immunomodulatory effects may lead to symptom improvement and better cardiac contractile performance (Parissis et al., 2004).
Pemigatinib in Cholangiocarcinoma : Pemigatinib, an FGFR inhibitor, showed therapeutic potential in previously treated cholangiocarcinoma patients with FGFR2 fusions or rearrangements, similar to Fosifidancitinib's kinase inhibitory action (Abou-Alfa et al., 2020).
Human Genomics in Drug Development : A study highlighted the importance of using human genomics in drug development, which is relevant for the development of targeted treatments like Fosifidancitinib (Hingorani et al., 2019).
Propriétés
IUPAC Name |
[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosifidancitinib | |
CAS RN |
1237168-58-9 | |
Record name | Fosifidancitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosifidancitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.